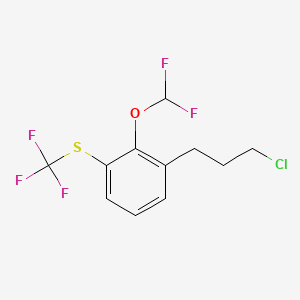![molecular formula C52H64Br2 B14054485 Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- is a complex organic compound with the molecular formula C52H64Br2. This compound is known for its unique structure, which includes multiple fused aromatic rings and bromine atoms. It has a predicted boiling point of 836.6±65.0 °C and a density of 1.180±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- involves multiple steps, including the formation of the indeno[1,2-b]fluorene core and subsequent bromination and alkylation reactions. One common method involves the addition of lithium (triisopropylsilyl)acetylide followed by reductive dearomatization with SnCl2 to yield the fully conjugated compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include the use of large-scale reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce bromine or other halogens into the molecule .
Scientific Research Applications
Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the development of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]fluorenes: These compounds have a similar core structure but differ in the position and type of substituents.
Benzo-fused indeno[2,1-c]fluorenes: These compounds also contain the indeno[2,1-c]fluorene core but have additional fused benzene rings.
Uniqueness
Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro- is unique due to its specific arrangement of fused rings and the presence of bromine and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C52H64Br2 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
11,25-dibromo-14,14,28,28-tetrahexylheptacyclo[15.11.0.03,15.04,13.05,10.018,27.019,24]octacosa-1(17),2,4(13),5,7,9,11,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C52H64Br2/c1-5-9-13-21-29-51(30-22-14-10-6-2)43-33-42-44(34-41(43)49-39-27-19-17-25-37(39)47(53)35-45(49)51)52(31-23-15-11-7-3,32-24-16-12-8-4)46-36-48(54)38-26-18-20-28-40(38)50(42)46/h17-20,25-28,33-36H,5-16,21-24,29-32H2,1-4H3 |
InChI Key |
HVMSQHBOVXOZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C5=CC=CC=C54)Br)C(C6=C3C7=CC=CC=C7C(=C6)Br)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


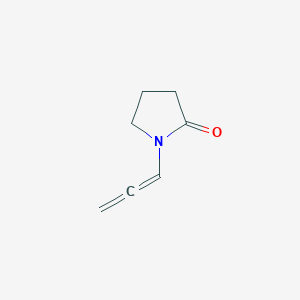
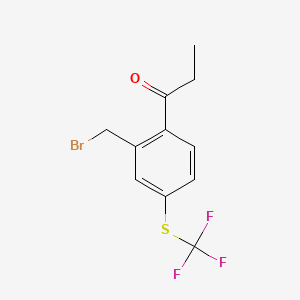
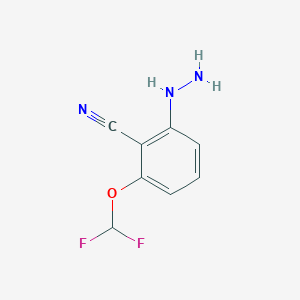
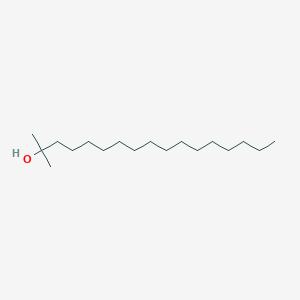
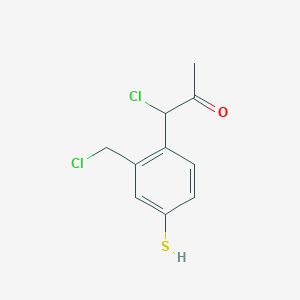
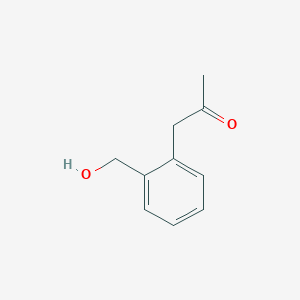
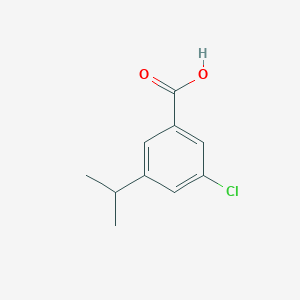
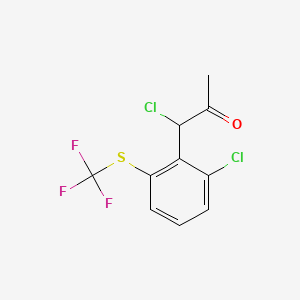


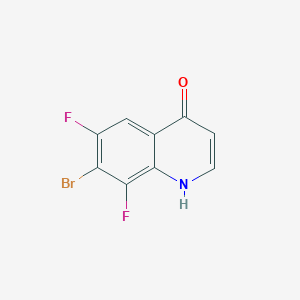
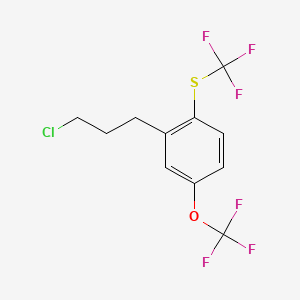
![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
